Product packaging for 9-O-Benzyl-8-O-Methyl-urolithin C(Cat. No.:)

9-O-Benzyl-8-O-Methyl-urolithin C

Cat. No.: B13411437
M. Wt: 348.3 g/mol
InChI Key: XDXBYZLRJCEUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-O-Benzyl-8-O-Methyl-urolithin C (CAS Number: 713519-22-3) is a protected synthetic intermediate crucial for the development and structural exploration of urolithin-based research compounds . Urolithins are gut-microbial metabolites derived from ellagitannins and ellagic acid, which are found in foods like pomegranates, nuts, and berries . This benzyl-methyl protected derivative is designed for use in medicinal chemistry and drug discovery research, enabling the targeted synthesis of novel urolithin analogs for biological evaluation. The parent compound, Urolithin C, has demonstrated significant research value in preclinical studies. It has been identified as a glucose-dependent activator of insulin secretion , making it a compound of interest for metabolic disorder research . Its mechanism of action involves modulating L-type calcium channels to enhance calcium influx in pancreatic beta-cells, which promotes insulin release in a manner that is dependent on elevated glucose levels . This glucose-dependent mechanism presents a potential research pathway for improving insulin secretion with a potentially lower risk of inducing hypoglycemia . Furthermore, Urolithin C has been investigated as a scaffold for the development of allosteric inhibitors of liver pyruvate kinase (PKL) , a potential target for non-alcoholic fatty liver disease (NAFLD) . Research has also explored the core urolithin structure for potent tyrosinase inhibitory activity , suggesting potential applications in dermatological research . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O5 B13411437 9-O-Benzyl-8-O-Methyl-urolithin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

3-hydroxy-8-methoxy-9-phenylmethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C21H16O5/c1-24-19-11-17-16(10-20(19)25-12-13-5-3-2-4-6-13)15-8-7-14(22)9-18(15)26-21(17)23/h2-11,22H,12H2,1H3

InChI Key

XDXBYZLRJCEUHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OCC4=CC=CC=C4

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 9 O Benzyl 8 O Methyl Urolithin C and Urolithin C Derivatives

Global SAR Framework for Urolithin C Scaffolds

The fundamental structure of urolithins, a dibenzo[b,d]pyran-6-one core, is the foundation of their biological activity. nih.gov SAR studies on a wide array of urolithin analogues reveal that the number and placement of hydroxyl groups on this scaffold are primary determinants of their biological effects. Modifications generally center on these hydroxyl groups and the lactone ring to enhance properties like solubility and metabolic stability. nih.gov

Elucidation of Substituent Effects at Positions 9 and 8 on Biological Activity

The hydroxyl groups at positions C8 and C9 on the C-ring of Urolithin C are frequent targets for metabolic conjugation and synthetic modification. Research into analogues such as 8,9-di-O-methylurolithin C demonstrates that substitution at these positions directly impacts bioactivity. nih.gov Masking these hydroxyls, for example through methylation, alters the molecule's hydrogen-bonding capacity and lipophilicity, which can drastically change its interaction with protein targets. nih.govresearchgate.net

While direct experimental data on 9-O-Benzyl-8-O-Methyl-urolithin C is not extensively available in public literature, its structure suggests a strategic modification of the Urolithin C core. The methylation at C8 and the introduction of a bulky benzyl (B1604629) group at C9 would fundamentally alter its physicochemical properties compared to the parent compound.

The introduction of methyl and benzyl ethers at the C8 and C9 positions, respectively, replaces the hydrogen-bond-donating hydroxyl groups with functionalities that cannot donate hydrogen bonds.

O-Methylation: Methylation of phenolic hydroxyls is a common metabolic step and a tool in medicinal chemistry to probe the importance of a hydrogen-bond donor and to increase metabolic stability. In studies of 8,9-di-O-methylurolithin C, the antioxidant capacity was evaluated, showing that modification of these hydroxyls is a key factor in modulating this specific activity. nih.gov The replacement of a hydroxyl group with a methoxy (B1213986) group increases local lipophilicity and sterically shields the position, which can influence binding to target enzymes or receptors.

O-Benzylation: The benzyl group is significantly larger and more lipophilic than a methyl group. Its introduction at the C9 position would be expected to:

Prevent hydrogen bond donation, similar to methylation.

Introduce a bulky substituent that could sterically hinder or, conversely, promote favorable interactions within a large hydrophobic binding pocket.

Enable potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.

The combined effect of 8-O-methylation and 9-O-benzylation in a single molecule would create a derivative with substantially increased lipophilicity and a distinct steric and electronic profile compared to the parent Urolithin C, likely redirecting its biological activity toward different targets or altering its affinity for known ones.

Identification of Critical Pharmacophores and Structural Motifs

Through extensive synthetic modification and biological testing, researchers have identified several key structural motifs that are critical for the activity of Urolithin C derivatives. A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

To further probe the SAR of Urolithin C, particularly as an allosteric inhibitor of liver pyruvate (B1213749) kinase (PKL), analogues incorporating a sulfone moiety have been synthesized. The sulfone group (-SO₂-) is a strong hydrogen bond acceptor and can serve as a bioisostere for other functionalities, such as a carbonyl or ether group, while significantly altering the electronic properties of the aromatic ring to which it is attached. The exploration of sulfone-based urolithins represents a strategy to fine-tune the electronic and hydrogen-bonding characteristics of the scaffold to enhance potency and selectivity for specific enzyme targets.

The introduction of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity. The CF₃ group is a potent electron-withdrawing group and a bioisostere for a methyl group, but with a profoundly different electronic impact. While specific studies on trifluoromethylated Urolithin C derivatives are not prominent in the literature, this functionalization would be predicted to significantly modulate the acidity of any remaining phenolic protons and alter the electronic nature of the C-ring. Such modifications could enhance interactions with specific protein targets and block sites of metabolic oxidation, potentially leading to derivatives with improved pharmacokinetic profiles and novel activities.

A critical structural feature for the biological activity of certain urolithin derivatives is the 4-substituted resorcinol (B1680541) moiety, which corresponds to the A-ring of the urolithin scaffold. Current time information in Bangalore, IN. This was particularly highlighted in studies investigating tyrosinase inhibitors for applications in skin hyperpigmentation. Current time information in Bangalore, IN.

Pharmacophore modeling and docking simulations have shown that the two hydroxyl groups of this resorcinol entity can act as crucial hydrogen bond donors, anchoring the molecule in the active site of both mushroom and human tyrosinases. Current time information in Bangalore, IN. The potency of these derivatives as tyrosinase inhibitors underscores the importance of this specific hydroxylation pattern on the A-ring, establishing it as a key pharmacophore for this class of enzymes.

Data Tables

The following tables present research findings on the biological activity of various Urolithin C derivatives.

Table 1: Inhibitory Activity of Urolithin C Analogues against Liver Pyruvate Kinase (PKL) This table summarizes the effects of modifying the core Urolithin C structure on its ability to inhibit PKL. Data sourced from a study on novel allosteric inhibitors for NAFLD. doi.org

CompoundModification DescriptionIC₅₀ (µM) for PKL
Urolithin C (1) Parent Compound22 ± 2
Compound 28 3-OH replaced with 3-F> 200
Compound 81 3-OH replaced with 3-COOH25 ± 2
Compound 82 3-OH replaced with 3-CONH₂18 ± 3
Compound 2 Deconstructed (Biphenyl-2-carboxylic acid)Inactive (Weak Activator)
Compound 17 Deconstructed (Resorcinol)Inactive (Weak Activator)

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency.

Table 2: Tyrosinase Inhibitory Activity of Urolithin Derivatives This table shows the inhibitory concentration (IC₅₀) of selected urolithin derivatives against mushroom tyrosinase, highlighting the importance of the 4-substituted resorcinol motif. Data sourced from studies on melanogenesis inhibitors. Current time information in Bangalore, IN.

CompoundKey Structural FeatureIC₅₀ (µM) for Tyrosinase
Kojic Acid (KA) Reference Inhibitor48.62 ± 3.38
Compound 1c Contains 4-substituted resorcinol motif18.09 ± 0.25
Compound 1h Contains 4-substituted resorcinol motif4.14 ± 0.10
Compound 2a Reduced lactone, contains 4-substituted resorcinol motif15.69 ± 0.40

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency.

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional arrangement of atoms in a molecule, its conformation, and stereochemistry are pivotal in defining its interaction with biological targets and, consequently, its structure-activity relationship (SAR). For urolithin C derivatives, particularly those with bulky substituents like this compound, these aspects are of paramount importance. The core structure of urolithins, a 6H-dibenzo[b,d]pyran-6-one, features a biaryl axis that can be subject to restricted rotation, potentially leading to a form of axial chirality known as atropisomerism.

Atropisomerism arises when rotation around a single bond is hindered to the extent that different rotational isomers (atropisomers) can be isolated. nih.gov This phenomenon is a significant consideration in medicinal chemistry as individual atropisomers can exhibit markedly different biological activities, potencies, and pharmacokinetic profiles. nih.gov For the urolithin C scaffold, the degree of steric hindrance around the biaryl bond dictates the stability of these atropisomers.

In the case of this compound, the presence of a methoxy group at the 8-position and a bulky benzyloxy group at the 9-position introduces significant steric hindrance. This steric clash is expected to raise the energy barrier for rotation around the C-C bond connecting the two aromatic rings, making the existence of stable or semi-stable atropisomers a distinct possibility. The differential spatial arrangement of these bulky groups in the respective atropisomers would result in unique molecular shapes, which could, in turn, lead to stereoselective binding to a biological target. While rapidly interconverting atropisomers are often treated as a single entity, they can bind to their protein targets in an atroposelective manner, with one conformer being predominantly responsible for the observed biological activity. nih.gov

Studies on conformationally restricted analogs of other biologically active molecules have demonstrated that fixing the conformation in a bioactive state can lead to a significant enhancement in potency. nih.gov For instance, in a series of benzothienoazepine-based respiratory syncytial virus (RSV) inhibitors, it was found that the desired antiviral activity was strongly associated with a specific atropisomeric conformation. nih.gov One atropisomer was potently active, while the other was essentially inert, providing clear evidence of the bioactive conformation. nih.gov This principle can be extrapolated to urolithin C derivatives, where the atropisomers of this compound could display differential activity.

Molecular modeling studies on urolithin C have also suggested specific binding orientations within biological targets. For instance, docking studies of urolithin C into the L-type calcium channel suggested key hydrogen bonding and π-stacking interactions that contribute to its activity. nih.gov The fixed, non-planar conformation of a specific atropisomer of this compound could either enhance or diminish these critical interactions, depending on whether the conformation is complementary to the binding site.

To illustrate the potential impact of atropisomerism on the biological activity of this compound, the following hypothetical data table outlines the expected differences in inhibitory activity between two atropisomers against a generic kinase.

AtropisomerRelative Conformational StabilityHypothetical IC₅₀ (µM)Rationale for Activity Difference
Atropisomer AMore Stable0.5The spatial orientation of the benzyl and methyl groups allows for optimal hydrophobic and steric interactions within the kinase's binding pocket, leading to higher affinity.
Atropisomer BLess Stable10.2The alternative conformation results in a steric clash with key residues in the binding pocket, reducing binding affinity and inhibitory potency.

This table is for illustrative purposes only, based on established principles of stereochemistry and SAR, as specific experimental data for the atropisomers of this compound is not available.

Biological Activities and Mechanistic Characterization in Vitro and Preclinical Investigations

Enzyme Modulation Profile of 9-O-Benzyl-8-O-Methyl-urolithin C and Analogues

The inhibition of liver pyruvate (B1213749) kinase (PKL) has emerged as a promising strategy for addressing non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.govresearchgate.net Urolithin C, a gut microbiome metabolite of ellagic acid, has been identified as a potent allosteric inhibitor of PKL, serving as a scaffold for the development of new therapeutic agents. mdpi.comnih.govresearchgate.net Extensive SAR studies have been conducted on urolithin C to develop analogues with improved potency and selectivity. mdpi.comnih.gov

Within this research, various modifications have been made to the urolithin C structure, including to its phenolic hydroxyl groups. nih.gov The synthesis of derivatives such as 8-O-methyl-urolithin C has been documented, often involving intermediates protected with benzyl (B1604629) groups, such as this compound. nih.gov While many modifications to the phenolic groups on urolithin C led to a significant loss of inhibitory activity against PKL, the presence of a benzyl group on related scaffolds has been shown to be important for enhancing activity through hydrophobic interactions within the enzyme's allosteric pocket. nih.govnih.gov However, specific inhibitory data for the doubly modified this compound is not explicitly detailed in the primary literature, which tends to focus on the final, de-benzylated products. nih.gov

Liver Pyruvate Kinase (PKL) Inhibition

Allosteric Inhibitory Mechanisms

Urolithin C and its effective analogues function as non-competitive, allosteric inhibitors of PKL. mdpi.comresearchgate.net This mechanism contrasts with competitive inhibitors that bind to the enzyme's active site. Instead, these urolithin-based compounds bind to a cryptic allosteric site at the interface between two protomers of the tetrameric enzyme. researchgate.netnih.gov This binding event stabilizes the inactive state of PKL, leading to a reduction in its catalytic activity. researchgate.netnih.gov Computational studies have indicated that the catechol moiety (a key feature of urolithin C) is crucial for this interaction, forming hydrogen bonds within the allosteric pocket. nih.gov The unique nature of this allosteric inhibition presents a potential pathway for developing new therapeutics for NAFLD. researchgate.netnih.gov

Comparative Potency with Urolithin C and Other Synthetic Modulators

The inhibitory potential of urolithin C derivatives is highly dependent on their specific structural modifications. Urolithin C itself is a potent inhibitor, with reported IC₅₀ values around 4.7 µM. nih.gov Many synthetic modifications fail to improve upon this potency and often result in weaker activity. researchgate.net

However, certain synthetic strategies have yielded compounds with comparable or even superior potency. For example, a sulfone-based urolithin analogue (compound 9d) containing a 3,4-dihydroxybenzyl group exhibited an IC₅₀ value of 4.3 µM, slightly better than urolithin C. nih.gov In contrast, most modifications to the phenolic groups of urolithin C, such as methylation or the introduction of larger substituents, typically result in a marked decrease in PKL inhibition. nih.gov For instance, while specific data for this compound is scarce, the general finding is that deconstructed analogues and those with modified hydroxyl groups often show a significant drop in their ability to inhibit PKL. nih.gov

Table 1: Comparative PKL Inhibitory Activity of Urolithin C and Selected Analogues

Compound Description IC₅₀ (µM) vs. PKL Source
Urolithin C Parent Compound 4.7 nih.gov
Compound 9d Sulfonamide analogue with 3,4-diOH benzyl group 4.3 nih.gov
Compound 15d Sulfone analogue 7.1 nih.gov
Compound 15e Sulfone analogue 10.8 nih.gov
Compound 18a Sulfone analogue 11.5 nih.gov
Compound 15a Sulfone analogue 17.3 nih.gov
Compound 12d Sulfonamide analogue 18.7 nih.gov

| Ellagic Acid | Precursor to Urolithins | 0.032 | nih.gov |

The urolithin scaffold has been investigated for its potential to inhibit cholinesterases (AChE and BuChE), enzymes that are key targets in the management of Alzheimer's disease. emu.edu.tremu.edu.tr Research into urolithin analogues has revealed that the core structure can be used to design multi-target ligands against this neurodegenerative disease. emu.edu.tr Studies have been conducted on various urolithin derivatives, including methyl ethers, to assess their inhibitory activity. emu.edu.tr While some synthetic urolithin analogues have shown potent cholinesterase inhibition, the activity of naturally occurring urolithins and their simple ether metabolites is generally modest. emu.edu.tr Specific data on the cholinesterase inhibitory profile of this compound is not available in the reviewed literature.

Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in neurological disorders. nih.govnih.gov The inhibitory effects of urolithins A, B, and C against both MAO-A and MAO-B have been examined. nih.govnih.gov These studies consistently show that urolithins are selective and potent inhibitors of MAO-A. nih.govresearchgate.net Conversely, their activity against MAO-B is significantly weaker, with all tested urolithins (A, B, and C) exhibiting high IC₅₀ values greater than 100 µM. nih.govnih.gov This suggests that the urolithin scaffold, in its natural form, is not a potent inhibitor of MAO-B. nih.govresearchgate.net Data for specific derivatives like this compound is absent, but based on the general trend for the parent compounds, significant MAO-B inhibition would be unexpected.

Table 2: MAO-B Inhibitory Activity of Urolithins

Compound IC₅₀ (µM) vs. MAO-B Source
Urolithin A >100 nih.govnih.gov
Urolithin B >100 nih.govnih.gov
Urolithin C >100 nih.govnih.gov

| Ellagic Acid | >100 | nih.govnih.gov |

The potential of urolithins and their analogues to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation, has also been a subject of investigation. emu.edu.tr Research on Urolithin A has demonstrated its ability to inhibit COX-2, with a reported IC₅₀ value of 44.04 µg/mL, suggesting an anti-inflammatory effect. nih.gov However, comprehensive studies detailing the activity of Urolithin C or its specific derivatives, such as this compound, against both COX-1 and COX-2 are limited. The broader investigation of urolithin derivatives for COX inhibition is an ongoing area of research. emu.edu.tr

Table of Mentioned Compounds

Compound Name
This compound
Urolithin A
Urolithin B
Urolithin C
Ellagic Acid
Acetylcholinesterase
Butyrylcholinesterase
Monoamine Oxidase B (MAO-B)
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)

Tyrosinase Inhibition and Related Mechanistic Insights

While direct studies on this compound are not available, research on analogous urolithin structures provides significant insights into its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Studies on various synthetic urolithin derivatives have highlighted the crucial role of the substitution pattern on the 6H-benzo[c]chromen-6-one core in determining tyrosinase inhibitory activity. A pivotal structural feature for potent inhibition is the presence of a 4-substituted resorcinol (B1680541) moiety. nih.govnih.gov This suggests that the hydroxyl groups on the "C" ring of the urolithin structure are critical for binding to the enzyme's active site.

The substitution at the 8-position on the "A" ring has been shown to significantly influence inhibitory potency. For instance, the introduction of a methoxyl group at the 8-position of a urolithin derivative with a 4-substituted resorcinol motif surprisingly enhanced tyrosinase inhibition. nih.gov In one study, this modification led to a 95% inhibition of mushroom tyrosinase activity. nih.gov Conversely, the introduction of a hydroxyl group at the same position markedly reduced inhibitory activity. nih.gov This suggests that the 8-methoxyl group likely contributes to favorable hydrophobic interactions within the active site of tyrosinase. nih.gov

Kinetic analyses of active urolithin derivatives have indicated that they typically act as competitive inhibitors of mushroom tyrosinase. nih.gov Docking simulations further support these findings, showing that these compounds can bind to the active sites of both mushroom and human tyrosinases with high affinity. nih.gov The two hydroxyl groups of the resorcinol entity often act as hydrogen bond donors, anchoring the inhibitor within the enzyme's active site. nih.gov

Considering these structure-activity relationships, it can be inferred that this compound, with its 8-methoxy group, may possess tyrosinase inhibitory properties. However, the presence of a bulky benzyl group at the 9-position could introduce steric hindrance, potentially affecting its binding affinity to the enzyme. Further empirical studies are necessary to elucidate the precise inhibitory potential of this specific compound.

Table 1: Tyrosinase Inhibitory Activity of Selected Urolithin Derivatives

CompoundDescriptionIC50 (µM)Inhibition (%) at 50 µM
Urolithin Derivative 1cContains 4-substituted resorcinol18.09 ± 0.2568.93 ± 0.67
Urolithin Derivative 1h8-methoxy derivative of 1c4.14 ± 0.1094.86 ± 0.16
Kojic Acid (Positive Control)48.62 ± 3.3852.16 ± 2.05

Data adapted from studies on mushroom tyrosinase. nih.govnih.gov

Antioxidant Activity and Free Radical Scavenging Potential

The antioxidant properties of urolithins are well-documented and contribute significantly to their biological effects. While direct experimental data for this compound is not available, the antioxidant potential of this compound can be inferred from studies on related structures.

In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydrogen peroxide (H2O2) scavenging assays are commonly used to evaluate antioxidant activity. Urolithins, in general, exhibit radical scavenging capabilities. However, their primary antioxidant action in vivo is thought to be indirect, through the upregulation of endogenous antioxidant pathways like the Nrf2 signaling pathway.

Studies on various phenolic compounds have shown that the presence of hydroxyl and methoxyl groups can enhance antioxidant activities. nih.govresearchgate.net The DPPH radical scavenging activity of phenolic compounds is often dependent on their ability to donate a hydrogen atom or an electron to the radical.

The Ferric-Reducing Antioxidant Power (FRAP) assay is another common method to assess antioxidant potential, measuring the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Phenolic acids and their derivatives have been evaluated using this assay, which demonstrates that structural features significantly impact their reducing power. nih.govmdpi.com

For this compound, the 8-methoxy group is expected to contribute positively to its antioxidant potential. However, the replacement of the 9-hydroxyl group with a benzyl ether may diminish its radical scavenging ability, as the phenolic hydroxyl group is often a primary site for hydrogen atom donation.

Anti-Inflammatory Effects in Cellular and Preclinical Models

Urolithins have demonstrated significant anti-inflammatory properties in various cellular and preclinical models. While specific data for this compound is lacking, the extensive research on major urolithins like Urolithin A and Urolithin B provides a strong basis for predicting its potential effects.

Urolithins have been shown to effectively modulate the production of pro-inflammatory mediators and cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS).

Urolithin A has been reported to attenuate the production of pro-inflammatory mediators in LPS-stimulated macrophages. nih.govsigmaaldrich.com It achieves this by suppressing key signaling pathways, including the PI3-K/Akt/NF-κB and JNK/AP-1 pathways. nih.gov The nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) are critical transcription factors that regulate the expression of many pro-inflammatory genes. Urolithin A has been shown to inhibit the activation of both NF-κB and AP-1. nih.gov

Furthermore, Urolithin A can reduce the intracellular accumulation of reactive oxygen species (ROS), which act as secondary messengers in the activation of redox-sensitive transcription factors. nih.gov It has been observed to diminish the activation of NADPH oxidase, a primary source of ROS in activated macrophages. nih.gov

Similarly, Urolithin B has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in activated microglial cells. nih.gov It also demonstrated the ability to increase the production of the anti-inflammatory cytokine IL-10. nih.gov The anti-inflammatory effects of Urolithin B are associated with the suppression of JNK, ERK, and Akt phosphorylation and the enhancement of AMPK phosphorylation. nih.gov

Given these findings, this compound, as a derivative of the urolithin scaffold, is likely to possess anti-inflammatory properties. Its ability to modulate inflammatory pathways would depend on how its specific substitutions affect its interaction with key signaling proteins.

Table 2: Modulation of Pro-Inflammatory Mediators by Urolithins

UrolithinModelKey Findings
Urolithin ALPS-stimulated RAW264 macrophagesAttenuated pro-inflammatory mediator production; Suppressed NF-κB and AP-1 activation; Inhibited PI3-K/Akt and JNK pathways. nih.govsigmaaldrich.com
Urolithin BLPS-stimulated BV2 microglial cellsInhibited production of NO, TNF-α, and IL-6; Increased production of IL-10; Suppressed JNK, ERK, and Akt phosphorylation. nih.gov

Underlying Cellular Signaling Pathways4.4. Antiproliferative and Apoptotic Induction in Cancer Cell Lines (In Vitro)4.4.1. Inhibition of Cancer Cell Growth and Colony Formation4.4.2. Cell Cycle Arrest (e.g., G2/M Phase)4.4.3. Mechanisms of Apoptosis Induction4.4.4. Interplay with Cellular Signaling Pathways (e.g., AKT, P53-MDM2)4.5. Investigation of Other Reported Biological Activities (e.g., Antiglycative, Antimicrobial)

No data tables or detailed research findings for this compound can be provided.

Metabolic Pathways and Bioavailability Considerations for Synthetic Urolithin Derivatives in Preclinical Models

In Vitro and Preclinical Metabolic Stability Studies of Urolithins and Synthetic Analogues

The metabolic stability of a compound is a key factor influencing its oral bioavailability and half-life. In vitro and preclinical studies are essential to predict the metabolic fate of novel synthetic urolithin derivatives.

Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes. For natural urolithins, Phase I metabolism is generally considered a minor pathway compared to Phase II conjugation. nih.gov However, for synthetic derivatives like 9-O-Benzyl-8-O-Methyl-urolithin C , Phase I enzymes could play a more significant role.

The introduction of a benzyl (B1604629) group at the 9-hydroxyl position and a methyl group at the 8-hydroxyl position of the urolithin C core would likely alter its susceptibility to Phase I metabolism. Specifically, the benzyl group could be a target for hydroxylation on the aromatic ring or O-dealkylation to yield the parent hydroxyl group. Similarly, the methyl group could undergo O-demethylation. These reactions would be catalyzed by CYP enzymes and would represent a clearance pathway for the compound.

Phase II Conjugation (Glucuronidation, Sulfation)

Phase II metabolism is the major metabolic pathway for natural urolithins, resulting in the formation of more water-soluble glucuronide and sulfate (B86663) conjugates that are readily excreted. reactome.orgnih.govnih.govnumberanalytics.comdrughunter.com These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov Urolithin A, for instance, is rapidly metabolized into urolithin A-glucuronide and urolithin A-sulfate. mdpi.com Similarly, urolithin C is primarily found in plasma as its glucuronyl and sulfate conjugates. mdpi.com

The chemical modifications in This compound would significantly impact its Phase II metabolism. By blocking the hydroxyl groups at positions 8 and 9, the primary sites for glucuronidation and sulfation in urolithin C are masked. This would likely lead to a decrease in the rate and extent of Phase II conjugation, potentially increasing the metabolic stability and systemic exposure of the parent compound. However, if Phase I metabolism occurs first, the newly formed hydroxyl groups could then become substrates for Phase II enzymes.

Table 1: Major Phase II Metabolites of Natural Urolithins in Preclinical Models
UrolithinMajor ConjugatesEnzymes InvolvedReferences
Urolithin AUrolithin A-3-O-glucuronide, Urolithin A-8-O-glucuronide, Urolithin A-sulfateUGTs, SULTs mdpi.com
Urolithin BUrolithin B-3-O-glucuronide, Urolithin B-sulfateUGTs, SULTs unicatt.it
Urolithin CUrolithin C-glucuronide, Urolithin C-sulfateUGTs, SULTs mdpi.com

Enterohepatic Recirculation of Urolithin Metabolites in Preclinical Systems

Enterohepatic recirculation is a process where metabolites are excreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation. This process can significantly extend the half-life of a compound. Glucuronide conjugates of urolithins are known to undergo enterohepatic recirculation. unicatt.it Once in the intestine, gut microbial β-glucuronidases can cleave the glucuronic acid moiety, releasing the parent urolithin for reabsorption.

For This compound , the reduced formation of glucuronide conjugates due to the blocked hydroxyl groups would likely diminish the extent of enterohepatic recirculation. This could lead to a shorter half-life compared to its parent compound, urolithin C, assuming the synthetic derivative itself is not a direct substrate for biliary excretion.

In Vitro Permeability Studies across Biological Barriers (e.g., Blood-Brain Barrier)

The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), is crucial for its potential therapeutic efficacy in neurological disorders. In silico and in vitro models are used to predict the BBB permeability of compounds. Studies have suggested that some urolithins, such as urolithin A, may cross the BBB. nih.govnih.gov The lipophilicity of a compound is a key determinant of its ability to passively diffuse across the BBB.

The introduction of a benzyl and a methyl group in This compound would increase its lipophilicity compared to the parent urolithin C. This increased lipophilicity could potentially enhance its ability to cross the BBB. However, other factors such as molecular size and interaction with efflux transporters at the BBB also play a significant role and would need to be evaluated in specific in vitro permeability assays. mdpi.com

Table 2: Predicted and Observed Blood-Brain Barrier Permeability of Selected Polyphenols and their Metabolites
CompoundPredicted/Observed BBB PermeabilityMethodReferences
Urolithin AMay cross the BBBIn vivo (rat) nih.gov
ResveratrolLowIn vitro model nih.gov
QuercetinMediumIn vitro model nih.gov
Nobiletin (polymethoxylated flavonoid)HighIn vivo (animal models) researchgate.net

Impact of Chemical Modifications (e.g., Benzyl and Methyl Groups) on Metabolic Fate

The introduction of benzyl and methyl groups to the urolithin C scaffold is a strategic chemical modification aimed at altering its pharmacokinetic profile.

Methylation: Methylation of hydroxyl groups, as seen at the 8-position of This compound , is a common metabolic pathway for polyphenols. nih.gov This modification generally increases lipophilicity and can protect the hydroxyl group from conjugation. In some cases, methylation has been shown to enhance the biological activity of urolithins. nih.gov However, O-demethylation can occur via Phase I metabolism, regenerating the hydroxyl group and allowing for subsequent conjugation.

Future Research Directions and Unaddressed Academic Questions

Development of More Efficient and Scalable Synthetic Routes for 9-O-Benzyl-8-O-Methyl-urolithin C

Currently, a standardized, high-yield, and scalable synthetic process for this compound has not been extensively documented in publicly available scientific literature. While the compound is available from commercial suppliers, the underlying synthetic methodologies are often proprietary. allmpuslab.com Future research must prioritize the development of a robust and economically viable synthetic route.

Drawing inspiration from established methods for the synthesis of other urolithin derivatives, a plausible multi-step synthesis can be proposed. One such approach could involve a copper-catalyzed coupling reaction to form the core dibenzopyran-6-one structure, followed by selective demethylation and subsequent O-alkylation. google.comgoogle.com For instance, a potential synthetic strategy could commence with the coupling of 2-bromo-5-methoxybenzoic acid and a suitably protected resorcinol (B1680541) derivative. nih.gov Subsequent deprotection and selective benzylation of the 9-hydroxyl group and methylation of the 8-hydroxyl group would yield the target compound.

A key challenge in this proposed synthesis would be achieving regioselectivity during the alkylation steps to ensure the correct positioning of the benzyl (B1604629) and methyl groups. This would likely necessitate the use of protecting groups and carefully controlled reaction conditions. Future research should focus on optimizing these steps to maximize yield and minimize the formation of isomeric impurities. The development of a convergent synthesis, where the benzyl and methyl groups are introduced onto one of the precursor fragments before the coupling reaction, could also be an efficient alternative.

The table below outlines a potential, yet to be optimized, synthetic approach based on existing literature for similar compounds.

StepDescriptionKey Reagents and Conditions (Hypothetical)Reference for Analogy
1Ullmann Condensation2-bromo-5-methoxybenzoic acid, resorcinol, CuSO4, base nih.gov
2DemethylationBoron tribromide (BBr3) nih.gov
3Selective ProtectionUse of protecting groups for hydroxyls nih.gov
4O-BenzylationBenzyl bromide, a suitable base (e.g., K2CO3) nih.gov
5O-MethylationA methylating agent (e.g., dimethyl sulfate), base dergipark.org.tr
6DeprotectionRemoval of protecting groups nih.gov

Comprehensive Mechanistic Dissection of Observed Biological Activities

The biological activities of the parent compound, Urolithin C, and other urolithins are known to be diverse, encompassing anti-inflammatory, anticancer, and antidiabetic properties. nih.gov It is hypothesized that this compound will share some of these activities, potentially with enhanced potency or altered selectivity due to its O-alkylation. However, without dedicated studies, this remains speculative.

Future research should embark on a systematic evaluation of the biological effects of this compound. Initial in vitro screenings across a panel of cancer cell lines, inflammatory cell models, and metabolic disease models would be crucial to identify its primary biological activities.

Once a significant biological effect is identified, a deep dive into the underlying molecular mechanisms will be paramount. This would involve investigating the compound's interaction with key cellular signaling pathways that are often modulated by urolithins, such as:

The NF-κB pathway: A key regulator of inflammation. nih.gov

The MAPK pathway: Involved in cell proliferation, differentiation, and apoptosis. nih.gov

The PI3K/Akt/mTOR pathway: Critical in cancer progression and metabolic regulation. nih.gov

Techniques such as western blotting, qPCR, and reporter gene assays will be instrumental in elucidating which specific proteins and genes are targeted by this compound.

Exploration of Novel Therapeutic Applications for O-Alkylated Urolithin C Derivatives

The introduction of benzyl and methyl groups to the urolithin C scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. These changes could lead to novel therapeutic applications that are distinct from those of the parent compound.

A particularly promising area for investigation is the compound's potential as an inhibitor of specific enzymes. For example, various urolithin C derivatives have been explored as inhibitors of liver pyruvate (B1213749) kinase (PKL), an enzyme implicated in non-alcoholic fatty liver disease (NAFLD). nih.gov Future studies should assess the inhibitory activity of this compound against PKL and other relevant therapeutic targets.

Furthermore, the antibacterial properties of urolithins and their derivatives are an emerging area of interest. dergipark.org.trdergipark.org.tr The modified structure of this compound may confer enhanced activity against a range of pathogenic bacteria, including antibiotic-resistant strains.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action

To gain a holistic understanding of the cellular response to this compound, future research should leverage multi-omics approaches. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.

For instance, a study combining transcriptomics (RNA-seq) and metabolomics could reveal how the compound alters gene expression and metabolic pathways in a coordinated manner. nih.gov This systems-level data can help to identify novel mechanisms of action and potential off-target effects.

Integrative analysis of multi-omics data can be particularly powerful in understanding the interplay between the compound, host cells, and the gut microbiome, especially given the microbial origin of the parent compound. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Design of Next-Generation Urolithin Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico screening of virtual compound libraries and the prediction of their biological activities and pharmacokinetic properties. Future research on this compound should incorporate these powerful computational tools.

Once initial biological activity data for this compound is obtained, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of a vast number of virtual analogues, allowing for the rational design of next-generation compounds with improved potency and selectivity.

Q & A

Q. What are best practices for reconciling in vitro and in vivo discrepancies in urolithin research?

  • Methodological Answer : Use physiologically relevant concentrations (e.g., human achievable plasma levels from Phase I trials) in cell culture. Validate findings in multiple models (e.g., transgenic mice, 3D organoids). Apply bioinformatics meta-analyses to integrate disparate datasets, as outlined in systematic reviews on urolithin mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.